molecular formula C7H7ClFNO2 B1292711 3-Amino-6-fluorobenzoic acid hydrochloride CAS No. 130047-15-3

3-Amino-6-fluorobenzoic acid hydrochloride

Cat. No.: B1292711
CAS No.: 130047-15-3
M. Wt: 191.59 g/mol
InChI Key: UUAQLLHDUVUFFC-UHFFFAOYSA-N
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Description

3-Amino-6-fluorobenzoic acid hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound combines a benzoic acid core with strategically placed amino and fluoro substituents, making it a versatile building block for constructing more complex molecules . The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, which is a key area of interest in modern drug discovery . The hydrochloride salt form often provides improved stability and solubility for handling and storage in a laboratory setting. As a bifunctional molecule, it can be used to introduce a fluorinated aniline moiety into target structures or can be further derivatized through the carboxylic acid group. Its primary research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and as a key scaffold in medicinal chemistry for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this material.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQLLHDUVUFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647442
Record name 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1)
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Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130047-15-3
Record name Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130047-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes

The most common and well-documented method for synthesizing the target compound begins with 2-fluorobenzoic acid. This route is favored for its reliable outcomes and the commercial availability of the starting material.

The initial step involves the electrophilic aromatic substitution of a fluorinated benzoic acid. Specifically, 2-fluorobenzoic acid is nitrated to introduce a nitro group onto the aromatic ring. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The directing effects of the existing substituents—the fluorine atom and the carboxylic acid group—are crucial for the regiochemical outcome. The fluorine atom is an ortho-, para-director, while the carboxyl group is a meta-director. Consequently, the nitration of 2-fluorobenzoic acid predominantly yields 2-fluoro-5-nitrobenzoic acid.

The reaction conditions are critical for achieving high yields and minimizing the formation of unwanted isomers. The temperature is typically maintained between 20–30°C to control the rate of reaction and selectivity .

Table 1: Typical Conditions for Nitration of 2-Fluorobenzoic Acid

Parameter Details Reference
Starting Material 2-Fluorobenzoic acid
Reagents Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Temperature 20–30°C
Primary Product 2-Fluoro-5-nitrobenzoic acid
Typical Yield 75–85%

Following nitration, the intermediate, 2-fluoro-5-nitrobenzoic acid, undergoes reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). This transformation yields 5-amino-2-fluorobenzoic acid, which is the free base form of the target compound.

Several methods are effective for this reduction:

Catalytic Hydrogenation : This is a common and clean method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) .

Metal-Acid Reduction : A classic approach involves the use of a metal, such as iron powder (Fe) or tin(II) chloride (SnCl₂), in an acidic medium like hydrochloric acid (HCl) . The reaction with iron in hydrochloric acid is often conducted at temperatures between 50–80°C .

Hydrazine (B178648) Hydrate (B1144303) : In some cases, hydrazine hydrate can be used as a reducing agent in the presence of a catalyst like Raney nickel google.com.

Catalytic hydrogenation is often preferred in laboratory and industrial settings for its high efficiency and the cleaner work-up, as the byproducts are typically just water. Yields for the reduction step are generally high, often exceeding 90% .

Table 2: Comparison of Reduction Methods for 2-Fluoro-5-nitrobenzoic acid

Method Reagents/Catalyst Solvent Temperature Typical Yield Reference
Catalytic Hydrogenation H₂ / Palladium on Carbon (Pd/C) Methanol (B129727) or Ethanol Room Temperature 90–95%
Metal-Acid Reduction Iron (Fe) / Hydrochloric Acid (HCl) Water/Ethanol 50–80°C 90–95%
Hydrazine Reduction Hydrazine Hydrate / Raney-Ni Ethanol 60–90°C High google.com

The final step is the conversion of the synthesized 5-amino-2-fluorobenzoic acid into its hydrochloride salt. This is an acid-base reaction where the amino group is protonated by hydrochloric acid. The process typically involves dissolving the free amine in a suitable organic solvent, such as ethanol, and then adding a solution of hydrochloric acid google.comresearchgate.net. The resulting 3-Amino-6-fluorobenzoic acid hydrochloride is often less soluble in the organic solvent than the free base, causing it to precipitate out of the solution researchgate.net. This precipitation facilitates its isolation and purification. The formation of the hydrochloride salt enhances the compound's stability and water solubility smolecule.com.

Advanced Synthetic Strategies

While the established routes are reliable, research continues into advanced strategies that offer improved regioselectivity, efficiency, and adherence to green chemistry principles.

Modern organic synthesis seeks methods that can install functional groups with high precision, avoiding the need for protecting groups or separation of isomers. For compounds like 3-Amino-6-fluorobenzoic acid, advanced strategies could include:

Hypervalent Iodine-Mediated Fluorination : This approach can be used for the direct introduction of fluorine. For instance, a pre-functionalized 2-nitrobenzoic acid derivative could be fluorinated using reagents like 1-arylbenziodoxolones and fluoride (B91410) salts (e.g., KF) in a polar aprotic solvent . This method offers a transition metal-free alternative to traditional fluorination techniques .

Directed Ortho-Metalation (DoM) : This powerful technique could theoretically be applied. Starting with a protected aminobenzoic acid, a directing group could be used to facilitate lithiation at a specific position, followed by quenching with an electrophilic fluorine source. This would offer excellent control over the placement of the fluorine atom.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netdovepress.comtandfonline.com The synthesis of fluorinated aromatic compounds is an area where these principles are increasingly being applied researchgate.net.

Alternative Solvents : Replacing hazardous solvents with greener alternatives, such as water or supercritical fluids, is a key focus.

Catalysis : The use of recyclable catalysts for both nitration and reduction steps can significantly reduce waste.

Mechanochemistry : Solid-state synthesis, performed by grinding reagents together in a ball mill, can eliminate the need for bulk solvents, reduce reaction times, and sometimes improve yields. A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (KF) has been developed, highlighting a more environmentally friendly route for preparing fluorine-containing molecules rsc.org.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal of green chemistry dovepress.com. Catalytic hydrogenation, for example, has excellent atom economy compared to metal-acid reductions which generate significant inorganic waste.

Optimization of Reaction Conditions

Yield Enhancement Strategies

Maximizing the product yield is a primary objective in any chemical synthesis. For the preparation of this compound, several strategies can be employed to enhance the yield, starting from the synthesis of its precursors.

One key precursor is 2-fluoro-5-nitrobenzoic acid. The synthesis of this intermediate via nucleophilic aromatic substitution has been reported with yields as high as 89% arkat-usa.org. The choice of the fluorinating agent and the reaction temperature are critical factors in maximizing the yield of this step.

Furthermore, in the subsequent reduction of the nitro group, the choice of reducing agent and catalyst system is paramount. Various reducing agents, such as hydrogen gas with a palladium catalyst, are commonly used. The optimization of catalyst loading, hydrogen pressure, and reaction time can significantly improve the yield of the resulting 3-Amino-6-fluorobenzoic acid.

The final step, the formation of the hydrochloride salt, is typically a high-yielding reaction. However, careful control of the pH and temperature during the addition of hydrochloric acid can prevent product loss due to solubility issues.

Table 1: Factors Influencing Yield in the Synthesis of this compound Precursors

StepKey ParametersPotential Impact on Yield
Nitration Nitrating agent concentration, reaction temperature, reaction timeOver-nitration or incomplete reaction can reduce the yield of the desired nitro-isomer.
Reduction Choice of reducing agent, catalyst type and loading, hydrogen pressure, temperatureIncomplete reduction or side reactions can lead to a lower yield of the amino-benzoic acid.
Salt Formation pH control, temperature, solventImproper conditions can lead to product loss during precipitation and isolation.

Purity Improvement Techniques

Achieving high purity is as important as obtaining a high yield, especially for pharmaceutical intermediates. Several techniques can be employed throughout the synthesis to minimize impurities.

During the nitration of the fluorobenzoic acid precursor, the formation of undesired isomers is a common challenge. For instance, in the nitration of 3-fluorobenzoic acid to produce 5-fluoro-2-nitrobenzoic acid, careful control of the reaction temperature at 0°C using a mixture of fuming nitric acid and concentrated sulfuric acid is crucial to minimize the formation of other nitro isomers chemicalbook.com.

Purification of the intermediate and final products is essential. Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent for recrystallization is critical; it should dissolve the compound at high temperatures and have low solubility at cooler temperatures, while impurities should remain either soluble or insoluble at all temperatures. For instance, after the reduction of the nitro group, the resulting 3-Amino-6-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system to remove any unreacted starting material or byproducts.

Chromatographic techniques, such as column chromatography, can also be employed for purification, particularly when dealing with difficult-to-separate impurities. The use of solid-phase extraction cartridges, like Sep-Pak C18, has been demonstrated for the purification of related fluorinated benzoic acids arkat-usa.org.

Table 2: Purity Improvement Strategies

StageTechniquePurpose
Reaction Control of temperature and reagent additionMinimize the formation of isomeric and other byproducts.
Work-up Extraction and washingRemove unreacted reagents and water-soluble impurities.
Purification Recrystallization, Column ChromatographyIsolate the desired product from impurities with different solubilities or polarities.

Spectroscopic and Structural Characterization Studies

X-ray Diffraction (XRD) and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for 3-Amino-6-fluorobenzoic acid hydrochloride, were found.

Supramolecular Architecture and Intermolecular Interactions

Without crystal structure data, a definitive analysis of the supramolecular architecture and the specific intermolecular interactions, such as hydrogen bonding patterns involving the ammonium (B1175870), carboxyl, and fluoride (B91410) groups, cannot be provided.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, could not be performed or reported as it is contingent on the availability of crystallographic information from single-crystal X-ray diffraction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. semanticscholar.org This method is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For derivatives of benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G, have shown excellent agreement with experimental findings. nih.govnih.gov

Electronic Structure Elucidation (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Calculations on related molecules, such as 2-chloro-6-fluorobenzoic acid, show that charge transfer occurs within the molecule, which is revealed by the HOMO and LUMO energy analysis. nih.gov The energy gap and other related quantum chemical parameters, such as ionization potential and electron affinity, help in understanding the chemical stability of the compound. researchgate.net For 3-Amino-6-fluorobenzoic acid hydrochloride, the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Representative Quantum Chemical Parameters Derived from HOMO-LUMO Analysis for a Substituted Benzoic Acid Note: This table presents illustrative data for a related compound, as specific computational studies on this compound are not publicly available. The values are representative of what a DFT analysis would yield.

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.23
Energy GapΔEELUMO - EHOMO5.62
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.23
Chemical Hardnessη(I - A) / 22.81
Chemical Potentialμ-(I + A) / 2-4.04
Electrophilicity Indexωμ2 / (2η)2.90

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It provides a chemically intuitive picture of electron delocalization from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). faccts.dewisc.edu The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer and resonance within the system.

Spectroscopic Property Prediction (Vibrational Frequencies, Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (FTIR and FT-Raman) can be calculated and then scaled to correct for anharmonicity and basis set deficiencies, often showing excellent agreement with experimental spectra. nih.govnih.gov This allows for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-C, C-H, C=O, N-H, and C-F bonds. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for related amino acid hydrochlorides have been used to refine molecular structures, particularly the positions of hydrogen-bonded protons. researchgate.net For this compound, such calculations would help in assigning the peaks observed in experimental NMR spectra to specific atoms in the molecule. chemicalbook.comchemicalbook.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Benzoic Acid Derivative Note: This table demonstrates the typical correlation between theoretical and experimental data for a related compound.

Vibrational AssignmentCalculated Wavenumber (cm-1)Experimental Wavenumber (cm-1)
O-H Stretch35803575
N-H Asymmetric Stretch34503445
N-H Symmetric Stretch33553350
C=O Stretch17251720
C-C Ring Stretch16101605
C-N Stretch13151310
C-F Stretch12501245

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. materialsciencejournal.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxyl group and the fluorine atom, highlighting these as sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, the most positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid, identifying them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Molecular Dynamics and Docking Simulations

While DFT provides insights into a single, optimized molecular structure, molecular dynamics (MD) and docking simulations explore the molecule's behavior over time and its potential interactions with other molecules, particularly biological macromolecules like proteins. nih.govnih.gov

Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it binds to a target receptor, such as a protein's active site. ekb.egmdpi.com The process involves placing the ligand in various conformations within the target's binding pocket and calculating a score that estimates the strength of the interaction. nih.gov

Successful docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues of the protein. f1000research.com This information is crucial for understanding the molecular basis of a compound's potential biological activity. Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. researchgate.netpeerj.com

Table 3: Representative Molecular Docking Results for a Small Molecule Ligand in a Protein Active Site Note: This table provides a general example of the type of data generated from a molecular docking study.

ParameterDescriptionIllustrative Result
Binding Energy (kcal/mol)The estimated free energy of binding; more negative values indicate stronger binding.-8.5
Interacting ResiduesAmino acids in the protein's active site that form key contacts with the ligand.ASP351, THR347, HIS524, LEU391
Hydrogen BondsSpecific donor-acceptor pairs forming hydrogen bonds between the ligand and protein.Ligand O1 - THR347 H; Ligand N1 - ASP351 O
Hydrophobic InteractionsNonpolar interactions contributing to binding stability.Phenyl ring interaction with LEU391

Conformational Analysis and Stability

The conformational landscape of substituted benzoic acids is primarily determined by the orientation of the carboxyl group relative to the benzene (B151609) ring and the influence of intramolecular interactions. For aminofluorobenzoic acids, the interplay between the amino and fluoro substituents, along with the carboxylic acid group, dictates the stability of different conformers.

Theoretical studies on aminofluorobenzoic acids, while not specific to the 6-fluoro isomer's hydrochloride salt, indicate that the orientation of the carboxyl group is a key factor in conformational isomerism. nih.gov Intramolecular hydrogen bonding, such as between the fluorine atom and the hydroxyl hydrogen of the carboxyl group (F···HO), and between the amino group and the carbonyl oxygen (NH···O=C), can play a significant role in stabilizing certain conformations. nih.gov However, strong repulsive forces, like those between the oxygen atoms of the carboxyl group, can also dictate the preferred geometry. nih.gov

For 3-Amino-6-fluorobenzoic acid, a potential energy surface scan would likely reveal several stable conformers corresponding to different rotational positions of the amino and carboxyl groups. The protonation of the amino group to form the hydrochloride salt would introduce further complexity, likely leading to stronger electrostatic interactions and a different set of stable conformations compared to the neutral molecule. The stability of these conformers is typically evaluated by calculating their relative energies using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Conformational Analysis Data for 3-Amino-6-fluorobenzoic Acid (Note: This table is illustrative as specific data for the hydrochloride salt is not available. The values are based on general findings for similar molecules.)

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%)
Conformer A0° (planar)0.0060
Conformer B90° (perpendicular)2.5015
Conformer C180° (planar)0.2525

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical parameters derived from computational calculations provide valuable insights into the electronic structure and reactivity of a molecule. These parameters are typically calculated using DFT methods. For this compound, these calculations would help in understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other important parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These reactivity indices help in predicting the sites of electrophilic and nucleophilic attack.

The presence of the electron-withdrawing fluorine atom and the electron-donating amino group (which becomes an electron-withdrawing ammonium (B1175870) group in the hydrochloride salt) on the benzoic acid ring significantly influences these parameters. The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, further elucidating its reactive sites.

Table 2: Representative Quantum Chemical Parameters for a Substituted Benzoic Acid (Note: This table provides an example of the types of data obtained from quantum chemical calculations, as specific values for this compound are not available.)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Electronegativity3.85 eV
Chemical Hardness2.65 eV

Non-Linear Optical (NLO) Properties

Organic molecules with donor-acceptor functionalities and extended π-conjugated systems often exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. For this compound, the presence of the amino group (donor) and the carboxyl group (acceptor) attached to the π-system of the benzene ring suggests potential NLO activity. The fluorine atom can further modulate these properties through its electronic effects.

The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. A high value of β indicates a strong NLO response. Calculations would involve determining the dipole moment, polarizability, and hyperpolarizability tensors. A small HOMO-LUMO gap is often associated with a larger hyperpolarizability. The protonation of the amino group in the hydrochloride salt would alter the donor-acceptor characteristics and, consequently, the NLO properties.

Table 3: Example NLO Properties of a Donor-Acceptor Substituted Benzene Derivative (Note: This table is illustrative and does not represent actual data for this compound.)

PropertyCalculated Value
Dipole Moment (μ)5.2 D
Mean Polarizability (α)15 x 10⁻²⁴ esu
First Hyperpolarizability (β)20 x 10⁻³⁰ esu

Applications in Advanced Chemical Research

Organic Synthesis Building Block

In organic synthesis, small, structurally diverse molecules that act as precursors for more complex structures are known as building blocks. fluorochem.co.uk 3-Amino-6-fluorobenzoic acid hydrochloride is a quintessential example, providing a scaffold that can be readily modified through its reactive functional groups. Its utility is particularly pronounced in the construction of specialized chemical entities.

Amino acids are important starting materials for the synthesis of novel heterocyclic compounds, which are core structures in many biologically active molecules. nih.gov The presence of both an amino group and a carboxylic acid group in 3-amino-6-fluorobenzoic acid allows it to participate in cyclization reactions to form fused ring systems. For instance, aminobenzoic acids (anthranilic acids) are key intermediates in preparing quinazolinones and other related heterocycles. nih.gov The fluorine atom in the structure is retained in the final heterocyclic product, which can significantly influence its chemical and biological properties. dundee.ac.uk The synthesis of fluorinated thieno[2,3-b]pyridines, for example, often proceeds through intermediates containing an amino group on a pyridine (B92270) ring, highlighting the importance of the amino functionality in directing the formation of these complex heterocyclic systems. researchgate.net

As a fluorinated aromatic compound itself, this compound is an excellent starting point for the synthesis of other, more complex fluorinated aromatics. The amino group can be converted into a wide range of other functional groups through well-established reactions, such as diazotization. This process allows for the replacement of the amino group with halogens, hydroxyl groups, or other moieties, providing a powerful method for creating diverse substitution patterns on the fluorinated benzene (B151609) ring. orgsyn.org This versatility makes it a valuable precursor for creating libraries of fluorinated compounds for various research applications, from materials science to medicinal chemistry.

The synthesis of specialized ligands for metal catalysis is a critical area of chemical research. Fluorinated aminobenzoic acids serve as important precursors for constructing complex ligands. A notable example is the synthesis of Acriphos, a tridentate ligand, which can be derived from fluoroacridines. The precursor for these fluoroacridines is 2-amino-3-fluorobenzoic acid, a structural isomer of the title compound. orgsyn.org This demonstrates a clear synthetic pathway where a fluorinated aminobenzoic acid is fundamental to building the sophisticated architecture required for effective metal coordination.

Table 1: Applications in Organic Synthesis

Application Role of this compound Key Reactions Resulting Compound Class
Heterocyclic Synthesis Provides the N- and C-atoms for ring formation. Cyclization, Condensation Fluorinated quinazolinones, pyridines, etc.
Fluorinated Aromatics Serves as a modifiable fluorinated scaffold. Diazotization, Nucleophilic Substitution Diverse multi-substituted fluoroaromatics

| Ligand Synthesis | Forms the foundational structure of the ligand backbone. | Multi-step synthesis involving acridine (B1665455) formation | Tridentate ligands (e.g., Acriphos) |

Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine can improve metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this compound highly sought after. nih.govnbinno.com

Fluorine-containing amino acids are increasingly prominent in the design of new drugs. nih.govresearchgate.net this compound provides a scaffold that combines the structural features of an amino acid with the unique electronic properties of fluorine. This makes it an ideal starting point or fragment for developing novel therapeutic agents. The fluorine atom can block sites of metabolic oxidation, extending the drug's half-life, while the amino and carboxylic acid groups provide points for attachment to larger molecules or for interaction with biological targets like receptors and enzymes. nbinno.com Its structure is relevant to the development of compounds targeting a range of diseases, as fluorinated heterocycles and aromatics form the basis of many modern pharmaceuticals. nih.gov

Fluorinated molecules are frequently employed in the development of enzyme inhibitors. researchgate.net The strong electronegativity of fluorine can alter the acidity of nearby protons and influence the way a molecule binds within an enzyme's active site. researchgate.net Compounds structurally related to amino acids are logical candidates for inhibiting enzymes involved in amino acid biosynthesis or metabolism. The structure of 3-amino-6-fluorobenzoic acid can be used to design molecules that act as mimics of natural substrates, leading to competitive inhibition. Furthermore, the fluorine atom serves as a useful probe in mechanistic studies, allowing researchers to monitor enzyme activity and inhibitor binding using ¹⁹F NMR spectroscopy. researchgate.net This dual role as both a tool for creating inhibitors and a probe for studying them makes such compounds invaluable in enzymology research.

Table 2: Research Findings in Medicinal Chemistry

Research Area Finding/Application Rationale
Drug Candidate Design Serves as a building block for novel fluorinated pharmaceuticals. nih.govclearsynth.com Fluorine enhances metabolic stability and target binding affinity. nih.govnbinno.com
Enzyme Inhibition Used to develop inhibitors for specific enzyme targets. researchgate.net The fluorinated structure can mimic natural substrates and alter binding interactions. researchgate.net

| Mechanistic Studies | The ¹⁹F atom acts as an NMR-active probe. | Allows for non-invasive monitoring of enzyme kinetics and inhibitor interactions. researchgate.net |

Modulators of Biological Receptors

3-Amino-6-fluorobenzoic acid (also known as 5-amino-2-fluorobenzoic acid) is a pivotal precursor in the synthesis of sophisticated molecules designed to modulate the activity of biological receptors, particularly kinases. researchgate.netambeed.com Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in diseases like cancer. ambeed.com The chemical structure of 3-amino-6-fluorobenzoic acid makes it an ideal starting material for constructing kinase inhibitors. researchgate.net

Research and patent literature detail its use in the development of inhibitors for several key receptor families:

Receptor Tyrosine Kinases (RTKs): This compound is employed as a foundational element in the synthesis of benzene sulfonamide thiazole (B1198619) and oxazole (B20620) compounds, which are investigated as inhibitors of RTKs. ambeed.com These receptors, including those for insulin-like growth factor (IGF-1R) and epidermal growth factor (EGFR), are critical in mediating cellular responses to growth signals. ambeed.com

B-Raf Kinase: It serves as an intermediate in the creation of compounds targeting the B-Raf kinase, a component of the MAPK/ERK signaling pathway. google.com Mutations in the B-Raf gene are a known driver in several hyperproliferative disorders, including melanoma. google.com

Proteasome Inhibitors: The compound is also used in the structure-guided design of inhibitors for the Trypanosoma cruzi proteasome, a validated drug target for Chagas disease.

The synthesis of these modulators often involves coupling 3-amino-6-fluorobenzoic acid with other chemical moieties to generate a final molecule with high affinity and specificity for the target receptor. The presence of the fluorine atom can enhance metabolic stability and binding affinity, which are desirable pharmacokinetic properties in drug candidates. researchgate.net

Research Findings on the Applications of this compound in Advanced Chemical Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of This compound as a derivatizing agent in chromatographic techniques or as a reagent in mass spectrometry. Extensive searches did not yield any detailed research findings, data, or established protocols for its use in these analytical contexts.

The available information primarily categorizes this compound and its related isomers, such as other aminofluorobenzoic acids, as intermediates or building blocks in organic synthesis. Their utility is well-documented in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the amino and carboxylic acid functional groups, along with the influence of the fluorine substituent, makes these compounds versatile starting materials in synthetic chemistry.

However, the specific roles outlined in the requested article—namely as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) or as a reagent in Mass Spectrometry (MS)—are not supported by the current body of scientific publications. Derivatization in analytical chemistry is a well-established field with a host of commonly used reagents designed to enhance the detectability and separation of analytes. These include well-known compounds such as 9-fluorenylmethyl chloroformate (FMOC), dansyl chloride, and o-phthalaldehyde (B127526) (OPA), for which extensive research and application data are available. In contrast, this compound does not appear to be a recognized reagent in this capacity.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific examples for the requested sections on its application as a derivatizing agent or a mass spectrometry reagent. The absence of such information in the public domain prevents the creation of scientifically accurate and informative content on these specific topics.

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Analogues

The development of new chemical entities from 3-Amino-6-fluorobenzoic acid hydrochloride involves various synthetic strategies to introduce diverse functionalities, leading to the creation of hydrazide, benzoylphenylurea (B10832687), and indole (B1671886) derivatives.

Hydrazide Derivatives

The synthesis of hydrazide derivatives from 3-Amino-6-fluorobenzoic acid typically commences with the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This esterification is a standard procedure often carried out in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) to yield the 3-amino-6-fluorobenzohydrazide. This key intermediate serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives through condensation reactions with various aldehydes and ketones. thepharmajournal.comnih.gov

The general synthetic route can be summarized as follows:

Esterification: 3-Amino-6-fluorobenzoic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst (e.g., sulfuric acid) to form the corresponding ester.

Hydrazinolysis: The ester is then treated with hydrazine hydrate to produce 3-amino-6-fluorobenzohydrazide.

Condensation: The resulting hydrazide is reacted with a variety of carbonyl compounds (aldehydes or ketones) to form the final hydrazone derivatives.

Structure-activity relationship (SAR) studies on related aromatic acylhydrazone series have highlighted the importance of specific substitutions for antifungal activity. For instance, modifications on the aromatic rings can significantly impact the minimum inhibitory concentration (MIC). The presence of halogens, such as bromine or fluorine, on the aromatic moieties has been shown to be well-tolerated and can contribute to potent activity. nih.gov

Compound ModificationObserved Activity Change
Introduction of halogens (Br, F) on aromatic ringsGenerally maintains or improves antifungal potency.
Replacement of bromine with CN, CF₃, or OCF₃Variable effects, with some derivatives showing good potency.
Presence of a 2-hydroxyl group on a connected aromatic ringOften found to be essential for antifungal activity.

Benzoylphenylurea Derivatives

Benzoylphenylurea derivatives are a well-known class of compounds, particularly recognized for their insecticidal properties as insect growth regulators. researchgate.netnih.gov The synthesis of benzoylphenylurea derivatives from 3-Amino-6-fluorobenzoic acid would typically involve the formation of a benzoyl isocyanate intermediate, which is then reacted with a substituted aniline (B41778).

A plausible synthetic pathway would be:

Acid Chloride Formation: 3-Amino-6-fluorobenzoic acid is first converted to its acid chloride, for example, by using thionyl chloride (SOCl₂).

Isocyanate Formation: The resulting acid chloride can be reacted with a source of isocyanate, or converted to an isocyanate itself.

Urea Formation: The isocyanate intermediate is then reacted with a desired aniline derivative to form the final benzoylphenylurea.

SAR studies on a broad range of benzoylphenylureas have demonstrated that the introduction of fluorinated substituents can significantly increase their insecticidal activities. researchgate.netnih.gov For instance, certain fluorinated benzoylphenylureas have shown higher efficacy against pests like the oriental armyworm and mosquito compared to commercial standards. nih.gov

Substituent on Aniline RingImpact on Insecticidal Activity
Fluorinated groupsSignificant increase in activity.
Various fluoro-substituted alkyl or alkenyl side chainsMany derivatives exhibit excellent larvicidal activities.

Indole Derivatives

Indole and its derivatives are ubiquitous in nature and form the core structure of many pharmacologically active compounds. The synthesis of indole derivatives from 3-Amino-6-fluorobenzoic acid can be approached through various established methods for indole ring formation. One common strategy involves the transformation of an aminobenzoic acid into a precursor suitable for cyclization. For instance, 2-amino-3-fluorobenzoic acid is a known intermediate for the synthesis of certain indole derivatives. orgsyn.org While the starting material here is the 3-amino-6-fluoro isomer, similar principles of indole synthesis could be applied.

A general approach could involve:

Transformation of the amino and carboxyl groups: The starting material could be chemically modified to introduce functionalities that can participate in a cyclization reaction to form the indole ring.

Cyclization: Various named reactions, such as the Fischer, Reissert, or Bartoli indole syntheses, could be adapted to facilitate the ring closure. sci-hub.se

SAR studies of fluorinated indole derivatives have revealed that the position and nature of the fluorine substitution can have a profound impact on their biological activity. For example, in a series of fluorinated indole-carboxamide derivatives evaluated for anti-HIV activity, the 4-fluoroindole (B1304775) derivatives showed high potency. nih.gov Similarly, in another study, 5-fluoroindoles demonstrated better activity compared to their 4-fluoroindole counterparts against the Hepatitis C virus. nih.gov This highlights the subtle yet significant role of the fluorine atom's position on the indole scaffold.

Fluorine Position on Indole RingObserved Biological Activity
4-FluoroindolePotent anti-HIV-1 activity in some series.
5-FluoroindoleSuperior anti-HCV activity compared to 4-fluoro analogues in one study.
7-Fluoroindazole (an indole isostere)Showed significantly greater factor Xa inhibitory potency.

Fluorine's Influence on Biological Activity and Selectivity

The presence of a fluorine atom in a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov This is due to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Impact on Metabolic Stability and Bioavailability

One of the primary reasons for incorporating fluorine into drug molecules is to enhance their metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450. tandfonline.com By strategically placing a fluorine atom at a site that is susceptible to metabolic oxidation, the metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the compound. tandfonline.comnih.gov

Furthermore, the introduction of fluorine can influence the lipophilicity of a molecule, which in turn affects its absorption and distribution. nih.govsinoshiny.com An increase in lipophilicity can improve a drug's ability to cross biological membranes, leading to better absorption from the gastrointestinal tract and enhanced penetration into target tissues. sinoshiny.com The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which can impact a drug's ionization state at physiological pH, thereby affecting its solubility and permeability. tandfonline.comnih.gov

Role in Enzyme Substrate Mimicry

Fluorine's ability to act as a bioisostere for a hydroxyl group is another key aspect of its utility in drug design. researchgate.netnih.gov Although fluorine cannot act as a hydrogen bond donor like a hydroxyl group, it can function as a hydrogen bond acceptor. nih.gov Given their similar sizes and electronegativities, replacing a hydroxyl group with a fluorine atom can be a viable strategy to modulate enzyme-substrate interactions. researchgate.net This substitution can lead to compounds that act as enzyme inhibitors by mimicking the natural substrate and binding to the enzyme's active site. nih.gov The strong electron-withdrawing nature of fluorine can also influence the electronic environment of the active site, potentially leading to tighter binding or inhibition of the enzymatic reaction. nih.govdur.ac.uk

Influence on Intermolecular Interactions and Supramolecular Assembly

The unique arrangement of functional groups on the 3-Amino-6-fluorobenzoic acid scaffold— a carboxylic acid, an amino group, and a fluorine atom—provides a platform for a variety of intermolecular interactions that drive the formation of supramolecular assemblies. These non-covalent interactions, including hydrogen bonding, halogen bonding, and π–π stacking, are fundamental in crystal engineering and the design of materials with specific properties. mdpi.com

The amino and carboxylic acid groups are primary sites for hydrogen bonding, acting as both donors and acceptors. This allows for the formation of robust and directional networks. The presence of the fluorine atom introduces the possibility of halogen bonding, a less common but significant interaction that can influence the packing of crystal structures. mdpi.com Furthermore, the aromatic ring itself can participate in π–π stacking interactions, further stabilizing the supramolecular architecture. mdpi.com

Studies on related aminobenzoic acid derivatives have shown how these molecules position themselves within biological systems, such as the peptidyl transferase center (PTC) of the ribosome. nih.gov The aromatic ring of these derivatives can insert between nucleotide residues, demonstrating the importance of steric and electronic complementarity in molecular recognition. nih.gov This interaction can prevent the necessary conformational changes for biological activity, highlighting how subtle changes in the molecular structure can significantly impact intermolecular interactions and biological function. nih.gov The interplay of these various non-covalent forces in derivatives of 3-Amino-6-fluorobenzoic acid can lead to the formation of complex and ordered nanostructures. nih.gov

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of fluorinated aminobenzoic acid analogues, SAR investigations have provided key insights into the features that govern their potency and selectivity.

A notable example involves a series of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, which are structurally related to 3-Amino-6-fluorobenzoic acid. These compounds were investigated as antagonists for group II metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov By systematically modifying the alkoxy group at the C-3 position, researchers were able to probe the effects of substituent size and nature on receptor affinity and antagonist activity. nih.gov

The studies revealed that the introduction of an alkoxyl group at the C-3 position of a potent group II mGluR agonist transformed it into a potent antagonist. nih.gov The nature of this alkoxy group was found to be a critical determinant of the compound's pharmacological profile. For instance, derivatives with larger, more complex benzyloxy substituents at the C-3 position displayed high affinity and potent antagonist activity at mGlu2 and mGlu3 receptors. nih.gov

One of the most potent compounds identified was (-)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, which exhibited high affinity for mGlu2 and mGlu3 receptors with Ki values of 2.38 nM and 4.46 nM, respectively. nih.gov This compound also demonstrated potent antagonist activity with IC50 values of 20.0 nM and 24.0 nM for mGlu2 and mGlu3, respectively. nih.gov The SAR data indicates that the 3,4-dichloro substitution on the benzyl (B1604629) ring is particularly favorable for activity.

The following table summarizes the structure-activity relationship data for a selection of these derivatives, illustrating the impact of modifying the C-3 substituent on mGluR2 antagonist potency.

CompoundC-3 Substituent (R)mGluR2 IC₅₀ (nM)
1 HAgonist
2 OH1600
3 OMe1000
4 OEt720
5 O(n-Pr)480
6 O(i-Pr)630
7 O(n-Bu)310
8 OBn120
9 O(4-F-Bn)75
10 O(4-Cl-Bn)45
11 O(3,4-diCl-Bn)20

These findings underscore the importance of the steric and electronic properties of the substituents in determining the biological activity of this class of compounds. The detailed SAR analysis provides a roadmap for the rational design of more potent and selective receptor antagonists based on the 3-Amino-6-fluorobenzoic acid scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Amino-6-fluorobenzoic acid hydrochloride?

Synthesis typically involves fluorination and amination of benzoic acid derivatives. A plausible route includes nucleophilic aromatic substitution on a fluorinated precursor (e.g., 6-fluorobenzoic acid derivatives) followed by amination via catalytic hydrogenation or nitration-reduction sequences. Hydrochloride salt formation is achieved by treating the free base with HCl . Purification may involve recrystallization from ethanol/water mixtures or column chromatography with silica gel, as described for structurally similar fluorinated benzoic acids .

Q. How can researchers confirm the structural identity of this compound?

Characterization relies on spectroscopic methods:

  • NMR : ¹H NMR (to resolve aromatic protons and amino groups), ¹³C NMR (to confirm carboxylate and fluorine-induced deshielding), and ¹⁹F NMR (to verify fluorine substitution at position 6).
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (N-H stretching).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation. Cross-referencing with spectral data of analogs (e.g., 4-amino-3-fluorophenylboronic acid hydrochloride) ensures accuracy .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, wash affected areas with water and consult safety data sheets (SDS) for fluorinated amines and benzoic acids. Proper disposal follows hazardous waste guidelines .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the compound’s reactivity and stability?

The electron-withdrawing fluorine group increases acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes intermediates in nucleophilic substitution reactions. It may also hinder microbial degradation in environmental studies, as seen in fluorinated benzoic acid derivatives . Advanced studies should quantify these effects via computational modeling (DFT) and experimental kinetic analysis.

Q. What HPLC parameters optimize quantification of this compound in biological matrices?

Adapt methods from clonidine hydrochloride analysis :

  • Column : C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol/0.03 M phosphate buffer (30:70 v/v), pH 3.0.
  • Detection : UV at 210–220 nm (carboxylic acid absorption). Validate with spike-recovery experiments in plasma or tissue homogenates, achieving LOD <0.1 µg/mL.

Q. How can researchers resolve discrepancies in reported solubility data?

Conduct systematic solubility studies:

  • Vary solvents (water, DMSO, ethanol) and pH (1–7).
  • Use gravimetric or UV spectrophotometric quantification. Compare results with structurally similar compounds (e.g., 4-hydroxy-3-fluorobenzoic acid) to identify outliers caused by crystallinity or impurities .

Q. What strategies improve the compound’s stability during long-term storage?

Perform accelerated stability testing (40°C/75% RH for 6 months):

  • Monitor degradation via HPLC .
  • Use amber vials to prevent photolysis.
  • Lyophilization enhances stability by reducing hydrolytic degradation.

Q. How does this compound interact with microbial enzymes in biodegradation studies?

Design assays using Pseudomonas spp. (known to degrade fluorinated aromatics). Measure metabolite formation (e.g., defluorinated intermediates) via LC-MS. Compare with degradation pathways of 4-fluorobenzoic acid .

Methodological Notes

  • Synthesis Optimization : Use DOE (Design of Experiments) to maximize yield by varying reaction time, temperature, and catalyst loading.
  • Data Contradictions : Address conflicting reports by replicating experiments under controlled conditions (e.g., anhydrous vs. hydrated HCl during salt formation).
  • Advanced Analytics : Pair HPLC with LC-MS/MS for unambiguous identification in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.